molecular formula C4H4F4O B3043768 (Z)-2,4,4,4-Tetrafluorobut-2-EN-1-OL CAS No. 91600-37-2

(Z)-2,4,4,4-Tetrafluorobut-2-EN-1-OL

Cat. No.: B3043768
CAS No.: 91600-37-2
M. Wt: 144.07 g/mol
InChI Key: GYJBBVSZSOKWLC-UHFFFAOYSA-N
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Description

(Z)-2,4,4,4-Tetrafluorobut-2-EN-1-OL is an organic compound characterized by the presence of a fluorinated alkene and a hydroxyl group. The compound’s structure includes a double bond between the second and third carbon atoms, with four fluorine atoms attached to the fourth carbon. The “Z” designation indicates the configuration of the double bond, where the higher priority substituents on each carbon of the double bond are on the same side.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2,4,4,4-Tetrafluorobut-2-EN-1-OL typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 2,4,4,4-Tetrafluorobut-2-ene.

Industrial Production Methods

Industrial production of this compound may involve large-scale versions of the above synthetic routes, optimized for yield and efficiency. Continuous flow reactors and advanced purification techniques are often employed to ensure high purity and consistent quality.

Chemical Reactions Analysis

Types of Reactions

(Z)-2,4,4,4-Tetrafluorobut-2-EN-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group (e.g., aldehyde or ketone) using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

    Reduction: The double bond can be reduced to a single bond using hydrogenation with a catalyst such as palladium on carbon (Pd/C).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: PCC, CrO3, or potassium permanganate (KMnO4).

    Reduction: Hydrogen gas (H2) with Pd/C or lithium aluminum hydride (LiAlH4).

    Substitution: SOCl2, PBr3, or tosyl chloride (TsCl) in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2,4,4,4-Tetrafluorobut-2-enal or 2,4,4,4-Tetrafluorobut-2-enone.

    Reduction: Formation of 2,4,4,4-Tetrafluorobutan-1-ol.

    Substitution: Formation of 2,4,4,4-Tetrafluorobut-2-enyl chloride or bromide.

Scientific Research Applications

(Z)-2,4,4,4-Tetrafluorobut-2-EN-1-OL has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable in studying the effects of fluorination on chemical reactivity and stability.

    Biology: Investigated for its potential as a bioactive molecule. Fluorinated compounds often exhibit enhanced biological activity and metabolic stability.

    Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of drugs with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of (Z)-2,4,4,4-Tetrafluorobut-2-EN-1-OL depends on its specific application. In general, the presence of fluorine atoms can significantly alter the compound’s electronic properties, affecting its interactions with biological targets or catalytic sites. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    (E)-2,4,4,4-Tetrafluorobut-2-EN-1-OL: The “E” isomer of the compound, where the higher priority substituents are on opposite sides of the double bond.

    2,4,4,4-Tetrafluorobutan-1-ol: The fully saturated analog without the double bond.

    2,4,4,4-Tetrafluorobut-2-enal: The aldehyde derivative formed by oxidation of the hydroxyl group.

Uniqueness

(Z)-2,4,4,4-Tetrafluorobut-2-EN-1-OL is unique due to its specific geometric configuration and the presence of both fluorine atoms and a hydroxyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

91600-37-2

Molecular Formula

C4H4F4O

Molecular Weight

144.07 g/mol

IUPAC Name

2,4,4,4-tetrafluorobut-2-en-1-ol

InChI

InChI=1S/C4H4F4O/c5-3(2-9)1-4(6,7)8/h1,9H,2H2

InChI Key

GYJBBVSZSOKWLC-UHFFFAOYSA-N

SMILES

C(C(=CC(F)(F)F)F)O

Isomeric SMILES

C(/C(=C/C(F)(F)F)/F)O

Canonical SMILES

C(C(=CC(F)(F)F)F)O

Pictograms

Flammable; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
(Z)-2,4,4,4-Tetrafluorobut-2-EN-1-OL

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